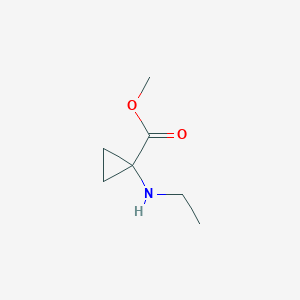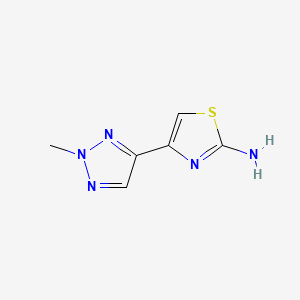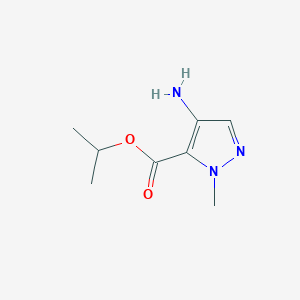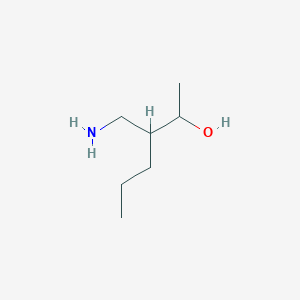
4-Bromo-5-(difluoromethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(difluoromethyl)-2-methoxyphenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-2-methoxyphenol typically involves the bromination of 5-(difluoromethyl)-2-methoxyphenol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by bromination and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Applications De Recherche Scientifique
4-Bromo-5-(difluoromethyl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups can influence its reactivity and binding affinity to biological molecules. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole
Uniqueness
4-Bromo-5-(difluoromethyl)-2-methoxyphenol is unique due to the presence of both bromine and difluoromethyl groups on the phenol ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H7BrF2O2 |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
4-bromo-5-(difluoromethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H7BrF2O2/c1-13-7-3-5(9)4(8(10)11)2-6(7)12/h2-3,8,12H,1H3 |
Clé InChI |
BMDVKFLDPXXWMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Br)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)


![1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)







![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
